9-Hydroxy Propantheline-d3 Bromide is a stable isotope-labeled compound derived from propantheline bromide, which is an anticholinergic agent used primarily in the treatment of gastrointestinal disorders. This compound features a deuterium substitution at specific positions, which enhances its utility in various scientific applications, particularly in pharmacokinetic studies and metabolic research. The molecular formula for 9-Hydroxy Propantheline-d3 Bromide is , with a molecular weight of approximately 467.411 g/mol .
This compound falls under the category of stable isotope-labeled compounds, which are widely used in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. It is classified as a pharmaceutical intermediate and is also recognized as a research chemical due to its application in studying drug metabolism and pharmacodynamics.
The synthesis of 9-Hydroxy Propantheline-d3 Bromide involves several steps that can be derived from the preparation methods of propantheline bromide. The general method includes:
The detailed technical aspects include controlling reaction conditions such as temperature (70-85 °C) and pressure (0.35-0.4 MPa) during the esterification process, followed by crystallization to purify the product .
The compound features a complex structure with multiple functional groups including hydroxyl (-OH), amine (-NH), and bromine (Br). The presence of deuterium atoms enhances its stability and makes it suitable for isotopic labeling studies.
9-Hydroxy Propantheline-d3 Bromide can participate in various chemical reactions typical for anticholinergic agents:
These reactions are crucial for understanding the compound's behavior in biological systems.
The mechanism of action of 9-Hydroxy Propantheline-d3 Bromide is primarily linked to its role as an anticholinergic agent. It works by blocking the action of acetylcholine at muscarinic receptors in the gastrointestinal tract, leading to:
This mechanism is beneficial in treating conditions such as peptic ulcers and intestinal spasms . The isotopic labeling allows researchers to trace the compound's metabolic pathways more effectively.
The accurate mass of 9-Hydroxy Propantheline-d3 Bromide is reported as 466.155 g/mol, confirming its isotopic labeling characteristics .
9-Hydroxy Propantheline-d3 Bromide has several scientific uses:
9-Hydroxy Propantheline-d3 Bromide (C₂₃H₂₇D₃BrNO₄; MW: 467.41 g/mol) is a deuterated isotopologue of the active metabolite 9-Hydroxy Propantheline Bromide. Its synthesis targets site-specific deuterium incorporation at the N-methyl group, creating the N-methyl-d₃ quaternary ammonium moiety. This design preserves the pharmacological activity of the parent compound while enabling precise metabolic tracking [2] [3].
Deuterium is introduced during the quaternization step of the synthetic pathway. Propantheline’s tertiary amine precursor undergoes alkylation with deuterated methyl iodide (CD₃I) or deuterated methyl bromide (CD₃Br), achieving >99% isotopic enrichment. The reaction demands anhydrous conditions to prevent deuterium exchange with protic solvents [4] [9]. Alternative routes involve:
Table 1: Isotopic Incorporation Methods for 9-Hydroxy Propantheline-d3 Bromide
Method | Reagent | Isotopic Purity | Key Limitation |
---|---|---|---|
Alkylation | CD₃I or CD₃Br | >99.5% | Requires ultradry conditions |
Reductive Deuteration | D₂, Pd/C | 98–99% | Potential over-reduction |
Isotope Exchange | D₂O, NaOD | <95% | Low regioselectivity |
The core synthesis involves three optimized stages:
Side reactions include:
Table 2: Optimization Parameters for Quaternization Reaction
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Solvent | Anhydrous acetonitrile | Increases yield by 25% |
Temperature | 60°C | Maximizes kinetics |
Reaction Time | 24 hours | Prevents degradation |
CD₃Br Equivalents | 1.2 | Minimizes side products |
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3